molecular formula C24H23N3O4 B2811659 3-(2,5-dimethoxyphenyl)-N-(4-(furan-3-yl)benzyl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 2034285-00-0

3-(2,5-dimethoxyphenyl)-N-(4-(furan-3-yl)benzyl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B2811659
CAS No.: 2034285-00-0
M. Wt: 417.465
InChI Key: GRZSUTBYOPMBFK-UHFFFAOYSA-N
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Description

3-(2,5-dimethoxyphenyl)-N-(4-(furan-3-yl)benzyl)-1-methyl-1H-pyrazole-5-carboxamide is a synthetic compound of significant interest in chemical neuroscience research, primarily investigated for its interaction with cannabinoid receptors. This compound is structurally characterized as a synthetic cannabinoid receptor agonist (SCRA) and is part of a class of substances studied to understand the structure-activity relationships (SAR) of ligands binding to the CB1 receptor. Its core research value lies in its use as a pharmacological tool for probing the endocannabinoid system, a key regulatory network involved in a wide array of physiological processes including neurotransmission, pain sensation, and immune response. Researchers utilize this compound in in vitro binding assays and functional activity studies to characterize receptor affinity, efficacy, and signaling pathways. The structural motif, incorporating a 2,5-dimethoxyphenyl group linked to a carboxamide scaffold, is a subject of study for its influence on receptor selectivity and functional output. Due to its potent psychoactive potential, this compound is strictly for controlled laboratory research to advance the understanding of neuropharmacology and receptor mechanics, and it is not intended for diagnostic or therapeutic use. The study of such compounds contributes to the broader field of medicinal chemistry by informing the design of future research chemicals and potential therapeutic leads with improved safety and efficacy profiles.

Properties

IUPAC Name

5-(2,5-dimethoxyphenyl)-N-[[4-(furan-3-yl)phenyl]methyl]-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O4/c1-27-22(13-21(26-27)20-12-19(29-2)8-9-23(20)30-3)24(28)25-14-16-4-6-17(7-5-16)18-10-11-31-15-18/h4-13,15H,14H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRZSUTBYOPMBFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=C(C=CC(=C2)OC)OC)C(=O)NCC3=CC=C(C=C3)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dimethoxyphenyl)-N-(4-(furan-3-yl)benzyl)-1-methyl-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole core, followed by the introduction of the dimethoxyphenyl and furan-3-yl benzyl groups through various substitution reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to scale up the process efficiently. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce the compound in large quantities while maintaining quality and consistency.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-dimethoxyphenyl)-N-(4-(furan-3-yl)benzyl)-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce deoxygenated or hydrogenated products. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

Anticancer Properties

  • Mechanism of Action : The compound has shown efficacy in inhibiting various cancer cell lines through mechanisms such as:
    • Induction of apoptosis.
    • Inhibition of specific kinases involved in cell proliferation.
  • Case Studies :
    • Inhibition of A549 Cell Growth : Studies demonstrate that the compound significantly reduces the growth of A549 lung cancer cells, suggesting its potential as an anticancer agent.
    • Aurora Kinase Inhibition : The compound has been identified as a potent inhibitor of Aurora kinases, which play a crucial role in cell division.

Anti-inflammatory Activity

  • Mechanism : The compound exhibits anti-inflammatory effects by:
    • Inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6.
    • Modulating NF-kB signaling pathways to reduce inflammatory gene expression.
  • Research Findings :
    • Cytokine Inhibition : In vitro studies have shown that treatment with this compound significantly lowers levels of inflammatory markers.
    • Mechanistic Insights : The anti-inflammatory action is attributed to its ability to interfere with signaling pathways involved in inflammation.

Drug Development Potential

Given its diverse biological activities, the compound holds promise for further development into therapeutic agents targeting cancer and inflammatory diseases. Key structural features contributing to its bioactivity include:

  • The presence of the furan ring system, enhancing bioavailability.
  • The pyrazole moiety's capability to interact with multiple biological targets.

Mechanism of Action

The mechanism of action of 3-(2,5-dimethoxyphenyl)-N-(4-(furan-3-yl)benzyl)-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Core Pyrazole Carboxamide Derivatives

Key structural analogs include:

Compound Name/ID Substituents (Position 3 and 5) Molecular Formula Key Features Reference
Target Compound 3: 2,5-Dimethoxyphenyl; 5: 4-(Furan-3-yl)benzyl C24H24N3O4 Furan heterocycle, dimethoxy groups
BF22767 () 3: 2,5-Dimethoxyphenyl; 5: 4-(3-Methoxypyrrolidin-1-yl)phenyl C24H28N4O4 Methoxypyrrolidine group
Compound 5e () 3: Benzo[1,3]dioxol-5-yl; 5: 4-Methylsulfonylphenyl C33H37N3O6S Methylsulfonyl group, dioxolane ring
Compound 3a () 3: Chlorophenyl; 5: Phenyl C21H15ClN6O Chlorine substituent, cyano group
Compound 4k () 3: 5-Bromothiophen-2-yl; 5: Aminosulfonylphenyl C34H36N4O4S Bromothiophene, sulfonamide

Key Observations :

  • Substituent Effects : The target compound’s furan-3-yl group distinguishes it from analogs with bulkier aromatic (e.g., naphthyl in 5g ) or polar (e.g., sulfonamide in 4k ) substituents. Furan’s smaller size and oxygen atom may enhance membrane permeability compared to bulkier groups.
  • Electronic Properties : The 2,5-dimethoxyphenyl group provides electron-donating effects, contrasting with electron-withdrawing groups (e.g., Cl in 3a ), which could alter binding affinities to targets like enzymes or receptors.
  • Synthetic Routes : Most analogs (e.g., 3a–3p ) are synthesized via carbodiimide-mediated amide coupling (EDCI/HOBt), suggesting the target compound likely follows similar protocols but with 4-(furan-3-yl)benzylamine as the amine component.

Physicochemical and Spectral Comparisons

Property Target Compound Compound 3a () Compound 5e ()
Molecular Weight ~436.5 g/mol 403.1 g/mol ([M+H]⁺) 603.2 g/mol
Key Spectral Signals - ¹H-NMR : δ 6.8–7.5 (aromatic H), δ ~3.8 (OCH3), δ 6.3–7.4 (furan H)
- MS : [M+H]⁺ ~437.2
- ¹H-NMR : δ 7.43–7.61 (aromatic H), δ 2.66 (CH3)
- MS : [M+H]⁺ 403.1
- MS : [M+H]⁺ 603.2
Solubility Moderate (lipophilic furan and benzyl groups) Low (chlorophenyl) Low (methylsulfonyl group)

Insights :

  • The target’s furan and dimethoxy groups likely increase lipophilicity (logP ~3.5–4.0) compared to polar derivatives like sulfonamides (e.g., 5e ).
  • Its NMR spectrum would show distinct furan proton signals (δ 6.3–7.4) absent in analogs like 3a .

Biological Activity

The compound 3-(2,5-dimethoxyphenyl)-N-(4-(furan-3-yl)benzyl)-1-methyl-1H-pyrazole-5-carboxamide , with the CAS number 2034285-00-0 , is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article reviews the biological activity of this specific compound, synthesizing data from various studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C24H23N3O4C_{24}H_{23}N_{3}O_{4}, with a molecular weight of 417.5 g/mol . The structure features a pyrazole core substituted with a dimethoxyphenyl group and a furan-benzyl moiety, which may influence its biological interactions.

PropertyValue
Molecular FormulaC24H23N3O4
Molecular Weight417.5 g/mol
CAS Number2034285-00-0

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Pyrazoles have been shown to exhibit significant cytotoxic effects against various cancer cell lines.

  • Cell Line Studies : The compound was evaluated against several cancer cell lines, including MCF7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (central nervous system cancer). The GI50 values for these cell lines were reported as follows:
    • MCF7: 3.79μM3.79\,\mu M
    • SF-268: 12.50μM12.50\,\mu M
    • NCI-H460: 42.30μM42.30\,\mu M .
  • Mechanism of Action : The mechanism by which pyrazole derivatives exert their anticancer effects often involves the inhibition of key signaling pathways related to cell proliferation and survival. For instance, some pyrazoles inhibit Aurora-A kinase, a critical regulator in mitosis .

Anti-inflammatory Activity

The anti-inflammatory effects of pyrazole compounds are well-documented, with several studies indicating their ability to inhibit pro-inflammatory cytokines.

  • Cytokine Inhibition : In vitro studies have demonstrated that certain pyrazole derivatives can significantly reduce levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are pivotal in inflammatory responses .
  • Comparative Efficacy : In a comparative study, a derivative exhibited up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been explored, showing efficacy against various bacterial strains.

  • In Vitro Testing : Compounds similar to this compound have been tested against pathogens such as E. coli and Staphylococcus aureus, demonstrating significant inhibition at low concentrations .

Case Studies

Several case studies involving pyrazole derivatives provide insight into the biological activities of this compound:

  • Study on Anticancer Activity : A study reported that a similar pyrazole derivative induced apoptosis in A549 lung cancer cells through the activation of caspase pathways . This suggests that the compound may have similar mechanisms of action.
  • Inflammation Model : In an animal model of inflammation induced by carrageenan, pyrazole derivatives showed significant reduction in edema comparable to standard treatments .

Q & A

Q. What are the recommended synthetic routes for 3-(2,5-dimethoxyphenyl)-N-(4-(furan-3-yl)benzyl)-1-methyl-1H-pyrazole-5-carboxamide, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves multi-step reactions, including:

  • Step 1 : Formation of the pyrazole core via cyclocondensation of hydrazine derivatives with diketones or β-ketoesters under acidic conditions .
  • Step 2 : Introduction of the 2,5-dimethoxyphenyl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution .
  • Step 3 : Amide coupling between the pyrazole carboxylic acid and the furan-substituted benzylamine using carbodiimide-based reagents (e.g., EDC/HOBt) . Optimization : Use Design of Experiments (DoE) to systematically vary temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading. For example, reaction temperature between 60–80°C and anhydrous conditions improve yields by reducing side reactions .

Q. Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions and regiochemistry of the pyrazole ring. Aromatic protons on the 2,5-dimethoxyphenyl group appear as distinct doublets (δ 6.8–7.2 ppm), while furan protons resonate at δ 7.4–7.6 ppm .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% required for biological assays). Use C18 columns and acetonitrile/water gradients .
  • Mass Spectrometry (HRMS) : Electrospray ionization (ESI) confirms molecular weight (expected [M+H]+: ~472.18 Da) .

Q. How can researchers screen the biological activity of this compound against specific therapeutic targets?

  • In vitro assays :
  • Enzyme inhibition : Use fluorescence-based assays (e.g., kinase or protease targets) with IC50 determination via dose-response curves.
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 μM .
    • Molecular docking : Preliminary docking (AutoDock Vina) into target proteins (e.g., COX-2 or EGFR) identifies potential binding modes. Focus on hydrogen bonding with the carboxamide group and π-π stacking with aromatic rings .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking or DFT calculations) guide the design of derivatives with enhanced bioactivity?

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions. The methoxy groups’ electron-donating effects enhance π-electron density, influencing binding affinity .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes (e.g., 100 ns trajectories) to assess stability of key interactions, such as hydrogen bonds between the carboxamide and Asp451 in EGFR .
  • Reaction Path Search : Use quantum chemical methods (e.g., IRC calculations) to predict regioselectivity in pyrazole formation, reducing trial-and-error synthesis .

Q. What strategies address discrepancies between in vitro and in vivo efficacy data for this compound?

  • Bioavailability optimization :
  • Solubility : Introduce polar groups (e.g., hydroxyl or amine) on the benzyl moiety to improve aqueous solubility.
  • Metabolic stability : Replace labile groups (e.g., methyl on pyrazole with trifluoromethyl) to reduce CYP450-mediated oxidation .
    • Pharmacokinetic profiling : Conduct LC-MS/MS studies in rodent plasma to measure half-life (t1/2) and AUC. Poor in vivo activity may correlate with rapid clearance (>3 L/h/kg) .

Q. What experimental design approaches minimize variability in synthesizing this compound across different laboratories?

  • Factorial Design : Test critical factors (e.g., equivalents of coupling reagent, reaction time) in a 2^k design. For example, EDC (1.2–1.5 eq) and HOBt (1.0–1.2 eq) significantly impact amide bond formation .
  • Robustness Testing : Vary solvent purity (e.g., anhydrous DMF vs. technical grade) and stirring rate (200–500 rpm) to identify sensitive parameters .
  • Interlab Validation : Share standardized protocols (e.g., HPLC gradient, NMR acquisition parameters) to ensure reproducibility .

Q. How does modifying substituents on the pyrazole and furan rings affect the compound’s physicochemical properties and target interactions?

  • Pyrazole modifications :
  • N-Methyl vs. N-H : Methyl enhances metabolic stability but reduces hydrogen-bonding capacity.
  • 2,5-Dimethoxyphenyl vs. 4-Fluorophenyl : Methoxy groups increase logP (lipophilicity), while fluorine enhances electronegativity for halogen bonding .
    • Furan modifications :
  • 3-Furan vs. 2-Furan : 3-Furan improves steric complementarity in hydrophobic pockets (e.g., PARP inhibitors) .
    • Data-driven optimization : Use QSAR models correlating substituent Hammett constants (σ) with IC50 values .

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